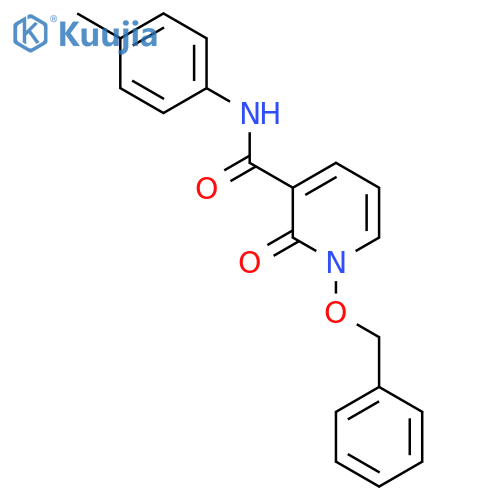Cas no 847464-27-1 (1-(benzyloxy)-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

847464-27-1 structure
商品名:1-(benzyloxy)-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
1-(benzyloxy)-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-(benzyloxy)-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- AKOS001862311
- N-(4-methylphenyl)-2-oxo-1-phenylmethoxypyridine-3-carboxamide
- 1-(benzyloxy)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide
- F0673-0013
- 847464-27-1
-
- インチ: 1S/C20H18N2O3/c1-15-9-11-17(12-10-15)21-19(23)18-8-5-13-22(20(18)24)25-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,21,23)
- InChIKey: XANNMQKORSSXCL-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC=CC=1)N1C=CC=C(C(NC2C=CC(C)=CC=2)=O)C1=O
計算された属性
- せいみつぶんしりょう: 334.13174244g/mol
- どういたいしつりょう: 334.13174244g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 541
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
1-(benzyloxy)-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0673-0013-1mg |
1-(benzyloxy)-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
847464-27-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
1-(benzyloxy)-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 関連文献
-
1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
847464-27-1 (1-(benzyloxy)-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) 関連製品
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
